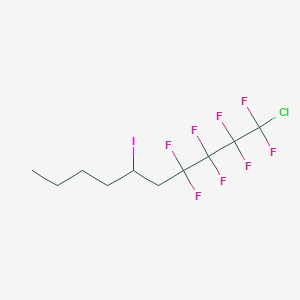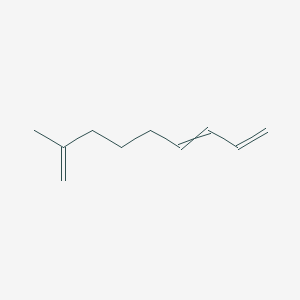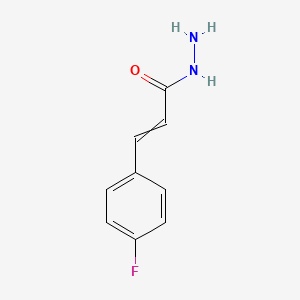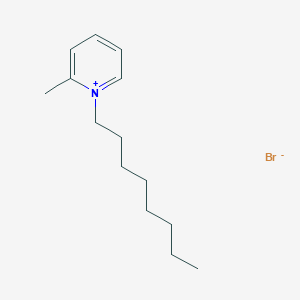
2-Methyl-1-octylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its ionic liquid properties and is used in various chemical and industrial applications due to its unique characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-octylpyridin-1-ium bromide typically involves the quaternization of 2-methylpyridine with 1-bromooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Methylpyridine+1-Bromooctane→2-Methyl-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced pyridinium compounds.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in pharmaceutical formulations and as an active ingredient in antimicrobial agents.
Industry: Utilized in the production of ionic liquids, which are used in green chemistry for their environmentally friendly properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-octylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Octylpyridin-1-ium bromide
- 2-Methylpyridin-1-ium bromide
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
2-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of a methyl group and an octyl chain on the pyridinium ring. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds.
Propriétés
Numéro CAS |
107758-55-4 |
|---|---|
Formule moléculaire |
C14H24BrN |
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
2-methyl-1-octylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NWEGCNKCJMHCLV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC=C1C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


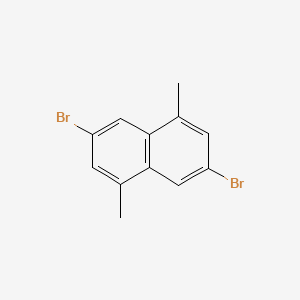
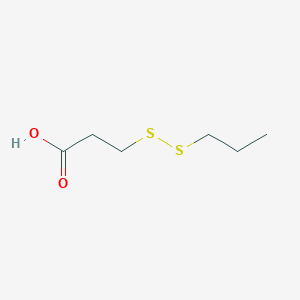
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
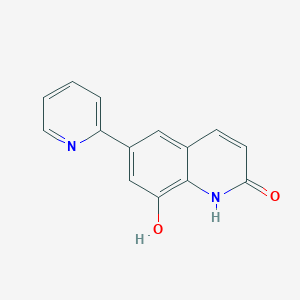
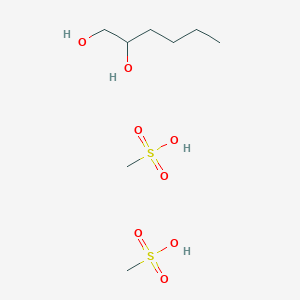
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)

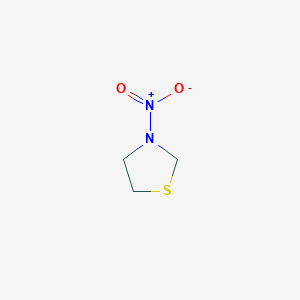
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
